molecular formula C8H10O3 B1679625 Propargyl-peg2-acrylate

Propargyl-peg2-acrylate

Cat. No.: B1679625
M. Wt: 154.16 g/mol
InChI Key: QRAIBQFSMDTSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG2-acrylate (CAS 52436-42-7) is a heterobifunctional reagent featuring a propargyl group and an acrylate group, connected by a short diethylene glycol (PEG2) spacer. Its primary research value lies in its dual reactivity, which enables the efficient synthesis of complex and tailored polymeric architectures. The acrylate group readily undergoes polymerization reactions, allowing this compound to be incorporated into polymer backbones or used to create cross-linked networks such as hydrogels and nanoparticles . Simultaneously, the propargyl group serves as a robust handle for post-polymerization modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry" . This powerful combination makes it an indispensable tool for creating functionalized materials for advanced applications. In practice, this compound is extensively applied in cutting-edge biomedical and materials science research. It is a key building block in the development of drug delivery systems, where its use helps enhance the solubility and stability of therapeutic agents and allows for the creation of targeted release vehicles . In tissue engineering, it is utilized to fabricate modifiable scaffolds that support cell growth and tissue regeneration . Furthermore, its role in synthesizing well-defined comb-like polymers, such as poly(propargyl acrylate)-graft-poly(2-ethyl-2-oxazoline), has been demonstrated to be crucial for studying polymer conformational properties in solution and creating materials with unique thermoresponsive behaviors . The PEG spacer contributes beneficial properties, including improved hydrophilicity and biocompatibility. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-5-10-6-7-11-8(9)4-2/h1,4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAIBQFSMDTSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Polymerization Strategies Involving Propargyl Peg2 Acrylate

Approaches for the Preparation of Propargyl-PEG2-acrylate

The synthesis of this compound typically involves the esterification of a diethylene glycol (PEG2) derivative with both propargyl alcohol and acrylic acid or their activated equivalents. A common strategy is to first react diethylene glycol with propargyl bromide in the presence of a strong base like sodium hydride to form the propargyl ether. The remaining hydroxyl group is then esterified with acryloyl chloride or acrylic acid under appropriate conditions to yield the final product.

Consideration of Reaction Conditions for Functional Group Preservation

The preservation of both the alkyne and acrylate (B77674) functionalities is critical during the synthesis of this compound. The alkyne group is generally stable under many reaction conditions. However, the acrylate group is susceptible to premature polymerization, especially at elevated temperatures or in the presence of radical initiators. To mitigate this, the esterification step is often carried out at low temperatures. The use of inhibitors, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), can also be employed to prevent unwanted polymerization of the acrylate moiety.

Furthermore, the choice of reagents and reaction conditions must be carefully selected to avoid side reactions. For instance, when using acryloyl chloride, the reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct without promoting Michael addition to the acrylate. The purification process, often involving column chromatography, must also be conducted with care to remove any impurities that could interfere with subsequent polymerization or modification steps.

Polymerization Initiated by the Acrylate Moiety

The acrylate functionality of this compound serves as a versatile handle for polymerization, enabling the creation of polymers with pendant propargyl groups. These pendant groups can then be used for further functionalization, leading to the development of complex polymer architectures such as graft copolymers, star polymers, and functional surfaces. axispharm.comtcichemicals.com

Radical Polymerization Mechanisms and Control Strategies

Conventional free radical polymerization of this compound can be initiated using standard thermal or photochemical initiators. However, this method offers limited control over the polymer's molecular weight and dispersity. The termination of radical polymerization of acrylates can occur through both combination and disproportionation. researchgate.net To achieve well-defined polymers, controlled radical polymerization (CRP) techniques are preferred. sigmaaldrich.com These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for controlled chain growth. cmu.edu

Anionic Polymerization for Controlled Polymer Architectures

While radical polymerization is common for acrylates, anionic polymerization offers an alternative route for creating highly controlled polymer architectures. pageplace.de However, the direct anionic polymerization of acrylates can be challenging due to side reactions. A more common approach is the anionic copolymerization of ethylene (B1197577) oxide with a functional monomer like glycidyl (B131873) propargyl ether. researchgate.net This method allows for the incorporation of alkyne groups into a polyether backbone, which can then be further modified.

Atom Transfer Radical Polymerization (ATRP) for Pendant Functional Polymers

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used controlled radical polymerization technique for producing well-defined polymers from a variety of monomers, including acrylates. wikipedia.orgspringernature.com In ATRP, a transition metal complex, typically copper-based, reversibly activates and deactivates the propagating polymer chains through a halogen atom transfer process. wikipedia.orgcore.ac.uk This allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and high end-group fidelity. cmu.eduresearchgate.net

When this compound is polymerized via ATRP, the resulting polymer possesses pendant propargyl groups along the backbone. These alkyne functionalities are readily available for post-polymerization modification via click chemistry. acs.org However, direct ATRP of propargyl methacrylate (B99206) has been reported to yield polymers with high dispersity and multimodal molecular weight distributions, likely due to the interference of the acetylene (B1199291) moiety with the polymerization process. acs.org To circumvent this, a common strategy involves the polymerization of a protected alkyne-containing monomer, followed by deprotection.

Table 1: Key Components and Conditions for ATRP of Acrylate Monomers

ComponentRoleCommon Examples
Monomer The repeating unit of the polymer.This compound, other functional acrylates
Initiator An alkyl halide that initiates the polymerization.Ethyl α-bromoisobutyrate, 2-bromopropionitrile
Catalyst A transition metal complex that mediates the atom transfer.CuBr, CuCl
Ligand Complexes with the metal to solubilize it and tune its reactivity.N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 2,2'-bipyridine
Solvent Dissolves the reaction components.Toluene, anisole, dimethylformamide (DMF)
Temperature Affects the rate of polymerization and catalyst activity.Typically between 25°C and 110°C

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization for Controlled Architectures

Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization method that is compatible with a wide range of monomers, including acrylates. wikipedia.orgnih.gov RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a reversible chain transfer process. wikipedia.org This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.orgrsc.org

RAFT polymerization of this compound can be used to create well-defined polymers with pendant alkyne groups. nih.gov This technique offers several advantages, including tolerance to a wide variety of functional groups and the ability to be performed under a range of reaction conditions. The resulting polymers can be used to create complex architectures such as block copolymers and star polymers. wikipedia.org For instance, a block copolymer could be synthesized by first polymerizing this compound via RAFT and then using the resulting polymer as a macro-CTA to polymerize a second monomer.

Table 2: Comparison of ATRP and RAFT Polymerization for this compound

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Control Agent Transition metal catalyst (e.g., CuBr)Thiocarbonylthio compound (CTA)
Mechanism Reversible halogen atom transferReversible addition-fragmentation chain transfer
Monomer Scope Wide, including styrenes and acrylates researchgate.netVery wide, including acrylates, acrylamides, and vinyl monomers wikipedia.org
End-Group Halogen atom mdpi.comThiocarbonylthio group
Advantages Well-established, commercially available components researchgate.netHigh tolerance to functional groups, can be performed in various solvents wikipedia.org
Challenges Potential for catalyst contamination, sensitivity to oxygen tcichemicals.comCTAs can be colored and may require removal for some applications tcichemicals.com

Copolymerization Studies Incorporating this compound

Copolymerization is a versatile strategy to tailor the properties of polymers by combining different monomer units. This compound, with its polymerizable acrylate group and functional propargyl group, is an excellent candidate for creating functional copolymers.

A significant development in the synthesis of "clickable" poly(ethylene glycol) (PEG) involves the monomer-activated anionic ring-opening copolymerization (AROP) of ethylene oxide (EO) with glycidyl propargyl ether (GPgE). researchgate.netrsc.org This method allows for the direct incorporation of multiple alkyne groups along the PEG chain. researchgate.netrsc.org

A key advantage of this approach is that the alkyne group of GPgE does not require protection during the polymerization due to the mild reaction conditions. researchgate.netrsc.org Kinetic studies of this copolymerization have revealed a notable difference in the reactivity ratios of the two monomers, with ethylene oxide being significantly more reactive (r_EO = 14.8) than glycidyl propargyl ether (r_GPgE = 0.076). rsc.org This disparity in reactivity leads to a compositional drift, resulting in copolymers with EO-rich segments near the initiator and GPgE units concentrated towards the end of the polymer chain. rsc.org

MonomerReactivity Ratio (r)
Ethylene Oxide (EO)14.8 rsc.org
Glycidyl Propargyl Ether (GPgE)0.076 rsc.org

This method produces well-defined PEG-co-PGPgE copolymers with polydispersity indices (PDIs) in the range of 1.18–1.60 and molecular weights (Mn) between 3000 and 9500 g/mol . researchgate.net The resulting alkyne-functionalized PEGs serve as a versatile platform for further modification, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to create PEG-based glycopolymers. rsc.org

The ability to incorporate propargyl groups into polymer chains without the need for protecting groups simplifies the synthetic process and reduces costs. Several strategies have been developed to achieve this.

As mentioned in the previous section, the anionic copolymerization of ethylene oxide and glycidyl propargyl ether is a prime example of incorporating unprotected alkyne groups. researchgate.netrsc.org The mild reaction conditions of monomer-activated AROP prevent side reactions involving the alkyne functionality. researchgate.net

Another approach involves the chain-growth copolymerization of acetal-protected propargyl aldehyde and acetal-protected propargyl alcohol with a cross-linker like 1,3,5-triethynylbenzene. mdpi.com While the monomers are initially protected, the deprotection step after polymerization not only liberates the reactive aldehyde and alcohol groups but also enhances the microporosity and surface area of the resulting polymer network. mdpi.com

Furthermore, tandem ring-opening/ring-closing metathesis (RO/RCM) polymerization of monomers containing both a cyclohexene (B86901) and a propargyl moiety can proceed without protection of the alkyne group when using a third-generation Grubbs catalyst. nih.gov

The direct atom transfer radical polymerization (ATRP) of propargyl methacrylate has been reported, but it can lead to polymers with high polydispersity and multimodal molecular weight distributions, suggesting less control over the polymerization process. acs.org

Post-Polymerization Modification Utilizing this compound

Post-polymerization modification is a powerful technique for introducing functionality into polymers after their initial synthesis. cmu.edu This approach allows for the incorporation of functional groups that might not be compatible with the polymerization conditions. cmu.edu The propargyl group of this compound is ideal for such modifications, primarily through "click" chemistry.

Graft copolymers consist of a main polymer backbone with polymeric side chains attached. cmu.edu Two primary methods for creating graft copolymers are the "grafting-from" and "grafting-to" approaches. nih.govnumberanalytics.com

The "grafting-from" approach involves initiating the polymerization of the side chains directly from active sites along a pre-existing polymer backbone. numberanalytics.com This method typically leads to a higher grafting density because the smaller monomer molecules can more easily access the initiation sites without significant steric hindrance. researchgate.net

The "grafting-to" method involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone that has complementary reactive sites. nih.gov While this method allows for better characterization of the individual components before grafting, it often results in lower grafting densities due to the steric hindrance of the large polymer chains preventing complete reaction. researchgate.net

Grafting ApproachDescriptionResulting Architecture
Grafting-FromPolymer chains are grown from a substrate or backbone. numberanalytics.comHigh grafting density, controlled architecture. numberanalytics.com
Grafting-ToPre-formed polymer chains are attached to a backbone. nih.govTypically lower grafting density due to steric hindrance. researchgate.net

The propargyl group on polymers synthesized using this compound can serve as a reactive site for "grafting-to" applications. For example, azide-terminated polymer chains can be "clicked" onto a propargyl-functionalized backbone. acs.org

Controlling the grafting density, which is the number of side chains per backbone monomer unit, is crucial for tailoring the properties of graft copolymers. nih.gov The architecture of the polymer, including the distribution of grafts, significantly influences its macroscopic and microscopic properties. nih.gov

One strategy to control grafting density involves the copolymerization of a macromonomer with a small-molecule "diluent" monomer. nih.gov By varying the feed ratio of the macromonomer to the diluent, the average distance between the grafted side chains can be systematically controlled. nih.gov

In the context of propargyl-functionalized polymers, the grafting density can be controlled by synthesizing a backbone with a specific number of propargyl groups. For instance, in the synthesis of graft copolymers from a poly(γ-propargyl-L-glutamate) (PPLG) backbone, a high grafting density was achieved. acs.org This was attributed to the rigid α-helical structure of the PPLG, which projects the alkyne groups outward, making them more accessible for the "grafting-to" reaction with azide-terminated PEG chains. acs.org

The ability to precisely place functional groups through post-polymerization modification of propargyl-containing polymers allows for the creation of materials with highly specific functionalities. cmu.edu For example, after creating a polymer with a desired grafting density of propargyl groups, these can be reacted with a variety of azide-containing molecules to introduce different chemical or biological functions. acs.org

Click Chemistry and Bioconjugation Applications of Propargyl Peg2 Acrylate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG2-acrylate

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation. The propargyl group of this compound serves as the alkyne component in this reaction, readily coupling with various azide-bearing molecules in the presence of a copper(I) catalyst.

The general mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-containing ring. This intermediate subsequently rearranges and, upon protonation, yields the stable triazole product. researchgate.net

Reaction Kinetics and Efficiency in Aqueous and Organic Media

The kinetics and efficiency of the CuAAC reaction with this compound are influenced by the solvent system. The reaction can be successfully performed in both aqueous and organic media, with the choice of solvent often dictated by the solubility of the substrates.

In aqueous media , the reaction is often facilitated by the use of water-soluble ligands that stabilize the copper(I) catalyst and prevent its oxidation. nih.govmdpi.com The use of a reducing agent, such as sodium ascorbate, is typically required to maintain the copper in its active +1 oxidation state. nih.gov While aqueous conditions are ideal for bioconjugation applications involving proteins and other biomolecules, the presence of certain functional groups, such as thiols, can interfere with the catalyst. nih.gov

In organic solvents , a wider range of copper(I) sources and ligands can be employed. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol (PEG) have been shown to be effective media for CuAAC reactions. mdpi.comrsc.org Molten PEG, for instance, can act as a chelating solvent that protects the copper(I) from oxidation, allowing the reaction to proceed under an uncontrolled atmosphere. rsc.org Generally, reactions in organic solvents may exhibit faster kinetics due to better solubility of some organic substrates and intermediates.

Solvent SystemTypical Catalyst/AdditivesGeneral Reaction EfficiencyKey Considerations
Aqueous BuffersCuSO₄ / Sodium Ascorbate, Water-soluble ligands (e.g., THPTA)High, with reaction times ranging from minutes to a few hours.Ideal for bioconjugation. Potential for catalyst poisoning by thiols.
Organic Solvents (DMF, DMSO)CuI, CuBr, various copper(I) complexes and ligands.Generally high, can be faster than in aqueous media for certain substrates.Suitable for a wide range of organic azide substrates.
Sustainable Solvents (e.g., Glycerol, PEG)CuIHigh conversions, often with accelerated reaction rates compared to conventional organic solvents. mdpi.comdntb.gov.uaOffers environmental benefits and potential for catalyst recycling. mdpi.comdntb.gov.ua
Table 1: Comparison of CuAAC Reaction Conditions for this compound in Different Media.

Scope and Limitations with Diverse Azide-Bearing Substrates

The CuAAC reaction of this compound is compatible with a broad range of azide-bearing substrates, from small organic molecules to large biomacromolecules. This versatility has led to its widespread use in creating complex molecular architectures.

The scope of the reaction includes, but is not limited to:

Small Molecules: Functionalization with reporter tags such as fluorophores and biotin.

Biomolecules: Conjugation to azide-modified peptides, proteins, and nucleic acids.

Polymers: Formation of graft copolymers and functionalized polymer networks. For example, polymers with pendent alkyne groups can be synthesized and subsequently modified using azide-functionalized molecules via CuAAC. acs.org

Surface Modification: Immobilization onto azide-functionalized surfaces for the development of biosensors and other materials.

Despite its broad applicability, there are some limitations to consider. One notable issue with propargyl acrylate (B77674) is the potential for side reactions. The acrylate moiety can be susceptible to nucleophilic attack, and under certain conditions, selectivity problems in the cycloaddition reaction can arise. mdpi.com Additionally, the presence of thiols in the reaction mixture can lead to catalyst deactivation, which is a significant consideration in biological systems where free cysteine residues are common. nih.gov

Azide Substrate ClassApplication ExamplePotential Challenges
Small Organic AzidesAttachment of fluorescent dyes or affinity labels.Purification of the final conjugate from excess reagents.
Azide-Modified Peptides/ProteinsSite-specific protein labeling and engineering.Potential for catalyst-induced protein damage; interference from native cysteine residues.
Azide-Functionalized PolymersSynthesis of well-defined polymer architectures.Steric hindrance may affect reaction efficiency with bulky polymers.
Azide-Modified SurfacesCreation of functionalized biomaterials and sensors.Ensuring efficient reaction on a solid support.
Table 2: Scope of CuAAC with this compound and Various Azide Substrates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Considerations

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that relies on the high ring strain of cyclooctyne (B158145) derivatives to react with azides. magtech.com.cnnih.gov This reaction is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern.

However, this compound, with its terminal alkyne, is not a suitable substrate for SPAAC . The driving force for SPAAC is the release of ring strain from the cyclooctyne, which is absent in linear alkynes like the propargyl group. magtech.com.cn Consequently, the reaction between a terminal alkyne and an azide without a copper catalyst is extremely slow under physiological conditions. Therefore, when considering the use of this compound in a biological context where a copper-free method is required, an alternative conjugation strategy for the alkyne group must be employed.

Thiol-Ene Reactions via Michael Addition with the Acrylate Group

The acrylate group of this compound is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles, most notably thiols. This reaction, often referred to as a thiol-ene or thiol-Michael addition, results in the formation of a stable thioether linkage. researchgate.net The reaction is highly efficient and can proceed under mild conditions, often at room temperature and without the need for a metal catalyst. usm.edu

The thiol-Michael addition can be initiated by either a base or a nucleophile. acs.org In the base-catalyzed mechanism, a base is used to deprotonate the thiol, generating a thiolate anion which then acts as the nucleophile. In the nucleophile-initiated mechanism, a nucleophile attacks the acrylate to form a zwitterionic enolate, which is a strong base capable of deprotonating the thiol. sci-hub.se

Nucleophilic Reactivity of Thiolates in Conjugation

The key reactive species in the base-catalyzed thiol-Michael addition is the thiolate anion (RS⁻). researchgate.net The high nucleophilicity of the thiolate is what drives the rapid and efficient addition to the electron-deficient double bond of the acrylate. The rate of the reaction is dependent on several factors, including the concentration of the thiolate, the pKa of the thiol, and the solvent.

The generation of the thiolate is typically achieved by using a base, such as an amine (e.g., triethylamine) or a phosphine. researchgate.net The choice of catalyst can significantly impact the reaction rate. Stronger bases can increase the concentration of the thiolate and accelerate the reaction. However, the nucleophile-initiated mechanism can lead to the formation of undesired byproducts, although these are often reactive and can be converted to the desired product. nih.gov

The reaction is generally tolerant of a wide range of functional groups and proceeds with high conversion, making it a robust method for bioconjugation and material synthesis. sci-hub.se

FactorEffect on Thiolate ReactivityExample
Thiol pKaLower pKa thiols are more acidic and form thiolates more readily in the presence of a base. sci-hub.seAromatic thiols generally react faster than aliphatic thiols under basic catalysis.
CatalystStronger bases or more potent nucleophiles increase the reaction rate. acs.orgPhosphines are often more efficient catalysts than amines for this reaction.
SolventPolar aprotic solvents can enhance the nucleophilicity of the thiolate.Reactions in DMF or DMSO are typically efficient.
Table 3: Factors Influencing the Nucleophilic Reactivity of Thiolates in Michael Addition to this compound.

Amide Bond Formation for Ligand Attachment

While the primary reactive handles of this compound are the propargyl and acrylate groups, the molecule can be further modified to allow for ligand attachment via amide bond formation. This typically involves the conversion of one of the existing functional groups into a carboxylic acid or an amine, which can then be coupled with a corresponding amine or carboxylic acid on the ligand of interest.

For instance, the acrylate ester could be hydrolyzed to yield a propargyl-PEG-carboxylic acid. This carboxylic acid can then be activated, for example with a carbodiimide (B86325) reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form a reactive intermediate that readily couples with a primary amine on a ligand to form a stable amide bond. creativepegworks.comresearchgate.net This strategy is widely used in the synthesis of bioconjugates, where a PEG linker is used to attach a drug or imaging agent to a targeting moiety like a peptide or antibody. interchim.fracs.org

Alternatively, the propargyl group could be modified through a series of synthetic steps to introduce an amine functionality. This amine-terminated PEG linker could then be reacted with a carboxylic acid-containing ligand, again using carbodiimide coupling chemistry, to form an amide bond. This versatility allows for the strategic attachment of a wide array of ligands to the this compound scaffold, further expanding its utility in various applications.

Activation of Carboxylic Acids for Amine Coupling

While this compound itself does not directly activate carboxylic acids, its derivatives, where the acrylate group is replaced by a carboxylic acid (Propargyl-PEG2-acid), are instrumental in amine coupling reactions. The terminal carboxylic acid of Propargyl-PEG2-acid can be activated to facilitate the formation of a stable amide bond with primary amine groups. creative-biolabs.combroadpharm.com This activation is typically achieved using coupling agents.

Common activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). creative-biolabs.com In the presence of these reagents, the carboxylic acid is converted into a more reactive intermediate, which is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of an amide linkage. To improve efficiency and prevent side reactions, N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) are often added to the reaction mixture to form a more stable activated ester. broadpharm.com Another class of activating agents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are also effective in promoting amide bond formation. broadpharm.com

The general procedure for this coupling reaction involves dissolving the Propargyl-PEG2-acid and the amine-containing molecule in a suitable solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM), often in the presence of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). broadpharm.com The choice of coupling agent and reaction conditions can be tailored to the specific substrates to optimize the yield of the desired conjugate. axispharm.com

Table 1: Common Activating Agents for Amine Coupling of Propargyl-PEG2-acid
Activating AgentAbbreviationTypical Reaction Conditions
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCAqueous or organic solvent, often with NHS
DicyclohexylcarbodiimideDCCOrganic solvent
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUOrganic solvent, often with a non-nucleophilic base

Reactions with Electrophilic Functional Groups

The functional groups within this compound allow for specific reactions with various electrophilic moieties, enabling its use as a versatile linker in the construction of complex molecular architectures.

While the acrylate group of this compound is not directly reactive with NHS esters, a related derivative, Acrylate-PEG-NH2, possesses a terminal amine group that readily reacts with NHS esters. broadpharm.com This reaction proceeds through nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. nanosoftpolymers.com This type of reaction is widely employed in bioconjugation to link molecules containing primary amines to those functionalized with NHS esters. sigmaaldrich.com The reaction is typically carried out in buffers at a pH range of 7 to 9 to ensure the amine is deprotonated and thus more nucleophilic. axispharm.com

The propargyl group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, although this is a less common application compared to its use in click chemistry. uow.edu.au More relevant to bioconjugation are the reactions of related PEG derivatives containing aminooxy or hydrazide functionalities with aldehydes and ketones. These reactions form oxime and hydrazone linkages, respectively. researchgate.net These condensation reactions are often chemoselective and can be performed under mild, aqueous conditions, making them suitable for modifying biomolecules. acs.org

Site-Specific Bioconjugation Strategies Employing this compound

The orthogonal reactivity of the propargyl and acrylate groups in this compound makes it a valuable tool for site-specific bioconjugation, allowing for the precise attachment of this linker to biomolecules.

The acrylate moiety of this compound is particularly useful for targeting thiol groups present in cysteine residues of peptides and proteins. nih.gov This reaction, a Michael-type addition, results in the formation of a stable thioether linkage. medchemexpress.com By genetically engineering a single cysteine residue into a protein, site-specific modification can be achieved. nih.gov

While the acrylate group is the primary reactive site for this purpose, derivatives of this compound can be synthesized to target other functional groups. For instance, a Propargyl-PEG2-NHS ester derivative could be used to target the N-terminal amino group or the ε-amino group of lysine (B10760008) residues, forming a stable amide bond. nih.gov The specificity of the reaction can often be controlled by adjusting the pH of the reaction buffer. nih.gov

The ability to perform site-specific conjugation with this compound and its derivatives is crucial for the oriented display of bioactive molecules on surfaces or other scaffolds. broadpharm.com For example, a peptide with a single cysteine residue can be reacted with the acrylate group of this compound. The remaining propargyl group can then be used to attach the peptide to a surface functionalized with azide groups via a CuAAC reaction. acs.org This ensures that all the peptides are attached in a uniform orientation, which can be critical for their biological activity, such as in receptor binding or enzymatic function. ucl.ac.uk

This strategy allows for the creation of well-defined, biofunctional surfaces and materials for applications in tissue engineering, biosensors, and drug delivery systems. nih.govaxispharm.com

Table 2: Research Findings on Site-Specific Bioconjugation with this compound and its Derivatives
Biomolecule TargetFunctional Group on LinkerResulting LinkageApplication
Cysteine (Thiol)AcrylateThioetherPeptide and protein modification ucl.ac.uk
Lysine (Amine)NHS EsterAmideProtein modification nih.gov
N-terminal AmineNHS EsterAmideSite-specific protein modification rsc.org
Azide-modified surfacePropargyl (Alkyne)TriazoleOriented display of biomolecules acs.org

Functionalization of Biological Macromolecules and Biomaterials

The unique trifunctional nature of this compound makes it an invaluable reagent for the modification and functionalization of a wide array of biological macromolecules and biomaterials. Its ability to participate in highly efficient and specific click chemistry reactions, coupled with the polymerizable acrylate group, allows for the creation of complex, functional biomolecular constructs.

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to improve the physicochemical and pharmacokinetic properties of peptides and proteins. This compound enables the site-specific introduction of a PEG linker and a reactive alkyne handle for subsequent modifications.

The conjugation of peptides with this compound can significantly enhance their therapeutic potential. For instance, the modification of peptides with PEG can lead to increased proteolytic stability, improved solubility, and a longer circulation half-life. The propargyl group introduced by the linker can then be used to attach other molecules of interest, such as targeting ligands or imaging agents, via click chemistry.

A notable application is the functionalization of hydrogels with cell-adhesive peptides like Arginine-Glycine-Aspartic acid (RGD). By incorporating this compound into a hydrogel matrix, the propargyl groups become available for the click reaction with azide-modified RGD peptides. This creates a biomimetic environment that can promote cell adhesion, proliferation, and differentiation. Research has shown that the method of tethering RGD peptides to a PEG gel significantly impacts human mesenchymal stem cell (hMSC) survival, with pendant tethering via a single link promoting higher survival rates than constrained tethering.

MacromoleculeConjugation StrategyEnhanced PropertyResearch Finding
RGD PeptideCovalently tethered to PEG hydrogelCell SurvivalPendant tethering of RGD promoted ~80% hMSC survival, compared to ~60% for constrained tethering.
FibronectinLysine-PEGylationProteolytic StabilityPEGylated fibronectin showed increased resistance to proteolytic degradation, with stability correlating with the molecular size of the attached PEG. precisepeg.com
Bovine Serum Albumin (BSA)Co-polymerization into a hydrogelStructural StabilityThe properties of BSA as a binding agent are retained after incorporation into a BSA-PEG hydrogel.

This table presents a summary of research findings on the enhanced properties of peptides and proteins upon conjugation.

The specificity of antibodies for their target antigens makes them ideal candidates for the targeted delivery of therapeutic agents. This compound can be utilized to create antibody-drug conjugates (ADCs) and other targeted constructs. The PEG linker can help to improve the solubility and stability of the conjugate, while the propargyl group allows for the precise attachment of a payload via click chemistry.

One strategy involves the site-specific modification of an antibody to introduce an azide group, which can then be reacted with a propargyl-functionalized payload. Alternatively, the antibody can be modified with a propargyl group for subsequent reaction with an azide-containing drug. PEGylation of antibody fragments, such as Fab', has been shown to significantly enhance their in vivo stability and lymphatic exposure, which is crucial for targeting lymph-resident diseases. However, the extent and position of PEGylation must be carefully optimized, as it can also impact the antibody's binding affinity for its target antigen. Studies on Trastuzumab (Herceptin®) Fab' fragments have demonstrated that while PEGylation increases the half-life, it can also reduce the affinity for the HER2 target.

Antibody/FragmentModification StrategyApplicationKey Finding
Trastuzumab Fab'Site-directed conjugation of a single 10 kDa PEGLymphatic TargetingPEGylation improved lymphatic exposure by approximately 11-fold after intravenous administration. researchgate.net
Trastuzumab Fab'N-terminal PEG conjugation (20 kDa PEG)In vivo Stability & AffinityPEGylation increased the in vivo half-life but also led to a ~13-fold decrease in binding affinity to the ErbB2 (HER2) antigen. chemicalbook.com
Anti-HER2 Monoclonal AntibodySite-specific conjugation of PEG-macromonomerNanoparticle FabricationPEGylation was achieved via oxidized glycans in the Fc domain, but the resulting macromonomer showed reduced binding efficiency to HER2-overexpressing cells.

This table summarizes research on the attachment of PEG linkers to antibodies and their fragments for targeted delivery applications.

Oligonucleotides, such as small interfering RNA (siRNA) and antisense oligonucleotides, hold great promise as therapeutic agents. However, their clinical application is often hindered by poor stability, rapid clearance, and inefficient cellular uptake. PEGylation is a widely used strategy to overcome these limitations. This compound can be used to introduce a PEG linker and a propargyl handle for the attachment of targeting moieties or other functional groups to oligonucleotides.

The conjugation of PEG to oligonucleotides can protect them from nuclease degradation, prolong their circulation time, and improve their pharmacokinetic profile. The propargyl group can be utilized to attach cell-penetrating peptides or other ligands to enhance cellular uptake and target specificity. Research has demonstrated that PEGylation effectively protects siRNA from degradation by ribonucleases. Furthermore, the inclusion of PEG in nanocarrier formulations for siRNA delivery can contribute to improved intracellular release of the siRNA. The architecture and length of the PEG chain are critical factors that influence the biological properties and efficacy of the PEGylated oligonucleotide.

OligonucleotideModification StrategyEnhanced PropertyResearch Finding
siRNAFormulation in mixed micelles with PEG-b-pDPBNuclease ProtectionMixed micelle formulations effectively protected siRNA from nuclease degradation compared to free siRNA.
siRNAEncapsulation in lipid-polymer hybrid nanoparticles with a lipid-PEG shellIntracellular DeliveryThe rate of de-PEGylation from the nanoparticle surface influences tumor cell uptake and gene silencing efficacy. researchgate.net
Antisense OligonucleotidesPhosphorothioate backbone modification and PEGylationEnzymatic Stability and Cellular UptakePhosphorothioate modification increases enzymatic stability and cellular uptake, while PEGylation further improves pharmacokinetic properties.

This table illustrates the application of PEGylation in enhancing the properties of therapeutic oligonucleotides.

Applications of Propargyl Peg2 Acrylate in Biomedical and Material Sciences

Design and Fabrication of Hydrogels

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. qut.edu.au Their structural similarity to biological tissues makes them ideal for various biomedical applications. qut.edu.au Propargyl-PEG2-acrylate is a key component in the fabrication of specialized hydrogels due to its versatile chemical properties.

Photo-Crosslinkable and Dual-Sensitive Hydrogel Systems

Photo-crosslinkable hydrogels are formed through photopolymerization, a process where light exposure initiates the crosslinking of polymer chains. semanticscholar.orgresearchgate.net This method offers precise spatial and temporal control over the hydrogel formation process. researchgate.net this compound, with its acrylate (B77674) group, can be readily incorporated into these systems. The acrylate groups participate in free-radical initiated chain photopolymerization in the presence of a photoinitiator to form a 3D polymer network. semanticscholar.org

Dual-sensitive hydrogels can respond to multiple external stimuli, such as pH and temperature. rsc.org For instance, hydrogels can be designed to release a therapeutic agent in response to the specific pH of a target environment. researchgate.net The incorporation of monomers with pH-sensitive groups alongside this compound allows for the creation of hydrogels that exhibit controlled swelling or drug release in response to pH changes. mdpi.com

PropertyDescriptionKey Feature of this compound
Photo-crosslinking Formation of a hydrogel network upon exposure to light.The acrylate group participates in photopolymerization reactions.
Dual-Sensitivity Responsiveness to multiple stimuli like pH and temperature.Can be co-polymerized with functional monomers that impart sensitivity.

Thermo-Responsive Hydrogels for Stimuli-Responsive Applications

Thermo-responsive hydrogels exhibit a volume phase transition in response to temperature changes. mdpi.com Many of these polymers show a decrease in solubility as the temperature rises, a property that is useful for in-situ gelling applications where a liquid solution can be injected and then solidify at body temperature. nih.gov

This compound can be integrated into thermo-responsive polymer networks. By copolymerizing it with thermo-sensitive monomers like N-isopropylacrylamide (NIPAAm), hydrogels can be created that respond to temperature changes. nih.gov The propargyl group remains available for further functionalization, allowing for the attachment of bioactive molecules to these smart hydrogels.

StimulusResponse of HydrogelRole of this compound
Temperature Undergoes a sol-gel transition.Incorporated into the polymer backbone, providing a site for further modification.

Hydrogels as Extracellular Matrix Mimics in Tissue Engineering

The extracellular matrix (ECM) provides structural and biochemical support to cells in tissues. nih.gov Hydrogels are extensively used to create artificial ECMs for tissue engineering because their physical properties can be tailored to mimic those of natural tissues. nih.gov Synthetic hydrogels, such as those made with polyethylene (B3416737) glycol (PEG), offer the advantage of tunable mechanical properties and the ability to systematically incorporate biological signals.

The versatility of this compound allows for the design of hydrogels that closely mimic the native ECM. The acrylate group facilitates the formation of the hydrogel scaffold, while the propargyl group serves as a handle for attaching cell-adhesive peptides (like RGD) or growth factors, which are crucial for guiding cell behavior, including adhesion, proliferation, and differentiation. axispharm.comresearchgate.net

Development of Advanced Drug Delivery Systems

This compound plays a significant role in the development of sophisticated drug delivery systems, enabling the targeted and controlled release of therapeutic agents. axispharm.comsemanticscholar.org

Synthesis of Antibody-Drug Conjugates (ADCs) as Linkers

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. biochempeg.com The linker is a critical component of an ADC, connecting the antibody to the drug and influencing the stability and release of the payload. biochempeg.com

This compound and similar PEG-containing molecules are used as linkers in ADCs. medchemexpress.com The PEG component can improve the solubility and stability of the ADC. biochempeg.com The propargyl group allows for the attachment of the cytotoxic drug through click chemistry, while the other end of the linker is designed to react with the antibody. The use of PEG linkers can also lead to higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles. nih.gov

ComponentFunctionRole of this compound
Antibody Targets specific cells (e.g., cancer cells).
Cytotoxic Drug Kills the target cells.The propargyl group provides an attachment point for the drug via click chemistry.
Linker Connects the antibody and the drug.Serves as a component of the hydrophilic PEG linker.

Construction of Proteolysis-Targeting Chimeras (PROTACs) as Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. nih.govresearchgate.net A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. nih.gov

The linker is a crucial element in PROTAC design, as its length and composition affect the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov this compound can be utilized in the synthesis of these linkers. The PEG moiety can provide the necessary spacing and flexibility for the two ligands to bind to their respective proteins effectively. The propargyl group offers a convenient handle for conjugating one of the ligands. The development of effective PROTACs relies on the careful design of the linker to optimize the degradation of the target protein. nih.gov

Functional Coatings for Biomedical Devices and Surfaces

The surface properties of biomedical devices are critical determinants of their in vivo performance and biocompatibility. Unwanted interactions with biological components, such as proteins and cells, can lead to device failure. This compound is a valuable monomer for the creation of functional coatings that can mitigate these adverse events. Its acrylate group allows for its polymerization onto various substrates, forming a hydrophilic and bio-inert PEG-based coating.

These coatings are designed to be "antifouling," meaning they resist the nonspecific adsorption of proteins and the adhesion of cells. mpi-cbg.de The hydrophilic PEG chains create a hydration layer on the surface, which acts as a physical and energetic barrier to prevent the close approach and adsorption of biomolecules. nih.gov This is a crucial attribute for a wide range of medical devices, including biosensors, catheters, and implants, where biofouling can compromise their function and lead to complications such as infections and thrombosis.

The presence of the propargyl group in the coating provides a versatile handle for further surface functionalization. This allows for the covalent attachment of bioactive molecules, such as antimicrobial peptides, growth factors, or specific cell-adhesion ligands, to create a bioactive and biocompatible surface. This dual functionality of providing both antifouling and bioactive properties makes this compound an attractive component for advanced biomedical coatings.

Surface Modification for Improved Biocompatibility and Bioactivity

Surface modification of biomaterials is a key strategy to enhance their biocompatibility and promote desired biological responses. This compound can be utilized to create surfaces that not only resist nonspecific interactions but also actively engage with the biological environment in a controlled manner.

The antifouling properties of PEG-based coatings derived from this compound are well-documented for similar PEGylated surfaces. The reduction in protein adsorption is a primary indicator of improved biocompatibility, as the initial protein layer that forms on a biomaterial surface dictates the subsequent cellular response. Studies have shown that PEG-modified hydrogels can significantly reduce nonspecific protein binding. For instance, the incorporation of PEG-diacrylate into a polyacrylate hydrogel resulted in a 10-fold decrease in non-specific binding and a 6-fold increase in the specific binding of the target analyte in an immunoassay. researchgate.net

Protein Adsorption on Modified Surfaces:

The extent of protein adsorption on a surface is a critical measure of its biocompatibility. Research has consistently shown that surfaces modified with PEG exhibit reduced protein adsorption compared to unmodified surfaces. The table below presents data on protein adsorption for different proteins on surfaces with varying PEG densities, illustrating the general principle that would apply to surfaces modified with this compound.

Surface ModificationProteinAdsorbed Amount (ng/cm²)
Unmodified Niobium OxideMyoglobin~150
Unmodified Niobium OxideAlbumin~200
Unmodified Niobium OxideFibrinogen~250
High-Density PEGMyoglobin<50
High-Density PEGAlbumin<50
High-Density PEGFibrinogen<50

The bioactivity of a surface can be tailored by utilizing the propargyl groups for the immobilization of specific biomolecules. For example, cell-adhesive peptides like RGD can be "clicked" onto the surface to promote the adhesion and spreading of desired cell types, which is crucial for tissue engineering applications and the integration of implants. The ability to control the density and spatial arrangement of these ligands allows for precise control over cell behavior. Studies on peptide-immobilized polymer brush surfaces have shown that a higher mobility of cell-adhesive molecules can promote cell adhesion. frontiersin.org

Engineering of Multifunctional Polymeric Systems

The versatility of this compound extends to the engineering of complex and multifunctional polymeric architectures, such as hyperbranched copolymers, graft copolymers, and miktoarm star polymers. These advanced polymer structures offer unique properties and functionalities that are not attainable with linear polymers.

Hyperbranched Copolymers for Diverse Applications

Hyperbranched polymers are highly branched, three-dimensional macromolecules that exhibit unique properties such as a high degree of functionality, low viscosity, and good solubility. This compound can be copolymerized with other monomers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create hyperbranched structures. researchgate.netmdpi.commdpi.com

In the synthesis of hyperbranched copolymers, a divinyl monomer is often used as a branching agent. The acrylate functionality of this compound can participate in the polymerization, while the propargyl group remains available for post-polymerization modification via click chemistry. This allows for the introduction of a high density of functional groups throughout the hyperbranched structure.

For example, a study on the RAFT copolymerization of N-isopropylacrylamide (NIPAM) and styrene (B11656) in the presence of a novel acryloyl trithiocarbonate (B1256668), prepared by the click reaction of an azido-functionalized trithiocarbonate and propargyl acrylate, resulted in the formation of highly branched copolymers. researchgate.net These hyperbranched structures exhibited interesting thermoresponsive behavior, with the branched poly(N-isopropylacrylamide) showing a lower critical solution temperature (LCST) of 25°C, compared to the 32°C for its linear counterpart. researchgate.net This shift was attributed to the increased contribution of hydrophobic end groups. researchgate.net

Characterization of Hyperbranched Copolymers:

The molecular characteristics of hyperbranched copolymers are crucial for their application. The table below provides representative data on the molecular weight and polydispersity of hyperbranched copolymers synthesized via RAFT polymerization, similar to what could be expected for systems incorporating this compound.

Copolymer SystemNumber Average Molecular Weight (Mn, kg/mol )Polydispersity Index (PDI)
Poly(OEG-MA-co-DEG-MA)21 - 432.8 - 3.5
H-P(MAA-co-LMA)15.6 - 17.21.39 - 1.45

Graft Copolymers and Miktoarm Star Polymers

Graft copolymers and miktoarm star polymers are other examples of complex polymer architectures where this compound can be a valuable component.

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct from the main chain. This compound can be incorporated into the backbone or the side chains, and the propargyl groups can be used to "graft" other polymer chains or functional molecules using click chemistry. This "grafting-to" approach is a powerful tool for creating well-defined graft copolymers. mdpi.comnih.gov

Miktoarm star polymers are macromolecules containing several arms of different chemical nature connected to a central core. rsc.orgosti.govnih.govrsc.org The synthesis of these asymmetric structures requires precise control over the polymerization of each arm. This compound can be used to introduce a reactive site at the core or at the end of an arm, allowing for the subsequent attachment of other polymer arms via click reactions. The unique architecture of miktotoarm star polymers leads to interesting self-assembly behaviors and makes them promising candidates for drug delivery applications, often exhibiting very low critical micelle concentrations and high drug loading capacities. nih.gov

Integration in Cell Culture and Cell Behavior Modulation

This compound is a valuable component in the fabrication of hydrogels for three-dimensional (3D) cell culture and for creating surfaces that can modulate cell behavior. Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM), providing a more physiologically relevant environment for cells compared to traditional 2D culture. nih.govnih.govmdpi.com

The acrylate groups of this compound can be polymerized to form the hydrogel network. The PEG component ensures the hydrogel is hydrophilic and biocompatible. The propargyl groups distributed throughout the hydrogel matrix serve as anchor points for the covalent attachment of bioactive molecules, such as cell adhesion ligands (e.g., RGD peptides) or growth factors. This allows for the creation of "bioactive" hydrogels that can be tailored to elicit specific cellular responses.

By controlling the density and type of immobilized biomolecules, researchers can precisely modulate cell behavior, including adhesion, spreading, proliferation, and differentiation. For instance, creating gradients of adhesion ligands within a hydrogel can be used to study cell migration. The ability to dynamically alter the hydrogel environment through the cleavage of specific linkages or the addition of new molecules via click chemistry provides a powerful tool for studying complex cellular processes in a 3D context.

Quantitative Analysis of Cell Adhesion:

The adhesion of cells to a biomaterial surface is a critical first step in many biological processes. The number of adherent cells on a surface can be quantified to assess its cytocompatibility and bioactivity. The table below presents data on the initial binding of Staphylococcus epidermidis to different surfaces, illustrating how surface properties can influence cell adhesion. While not specific to this compound, it demonstrates the type of quantitative analysis used to evaluate cell-surface interactions.

SurfaceNumber of Bound Cells (cells/cm²)
Glass (Hydrophilic)3.19 x 10⁵ - 7.4 x 10⁶
Acrylic (Hydrophobic)7.55 x 10⁶ (for one strain)

Studies have also shown that for some bacterial strains, the number of cells initially bound to a hydrophilic glass surface was lower than to a more hydrophobic acrylic surface. nih.gov This highlights the importance of surface chemistry in modulating cell adhesion. The incorporation of this compound allows for the creation of surfaces with tunable hydrophilicity and the ability to present specific cell-adhesive moieties, thereby offering a high degree of control over cellular interactions.

Functionalized Substrates for Steering Cell Fate

The versatility of this compound allows for the creation of functionalized substrates that can actively direct or "steer" the fate of stem cells. By using the propargyl group as an anchor point for "click" chemistry, researchers can tether specific bioactive cues to the hydrogel matrix and investigate their influence on cell differentiation. nih.gov This approach enables the decoupling of biochemical signals from the physical properties of the scaffold, allowing for a more precise understanding of what drives cell fate decisions. biomaterials.org

A powerful demonstration of this concept involves tethering simple, small molecule functional groups to a 3D PEG hydrogel to control the differentiation of encapsulated hMSCs. nih.gov In these studies, hMSCs were cultured in hydrogels functionalized with different chemical moieties—such as phosphate, t-butyl, and carboxylic acid—without the use of traditional differentiation-inducing media. nih.govresearchgate.net The results showed that these chemical cues alone were sufficient to induce lineage-specific differentiation. nih.gov

Specifically, phosphate-functionalized hydrogels promoted osteogenic (bone) differentiation, as evidenced by the production of a matrix rich in osteopontin. nih.gov Hydrogels functionalized with hydrophobic t-butyl groups induced adipogenic (fat) differentiation, identified by intracellular lipid deposits. nih.gov Meanwhile, acid-functionalized gels increased the expression of chondrogenic (cartilage) markers like collagen II. researchgate.net These findings are significant because they show that complex biological processes can be controlled by simple chemistry, where the 3D environment and specific cell-matrix interactions, rather than soluble growth factors, dictate cell fate. nih.govresearchgate.net

Table 2: Influence of Tethered Small Functional Groups on hMSC Differentiation in 3D Hydrogels Summary of research findings on directing human Mesenchymal Stem Cell (hMSC) fate using chemically functionalized PEG hydrogels.

Tethered Functional GroupTarget LineageKey Differentiation MarkerObserved Outcome
Phosphate (-PO₄)Osteogenic (Bone)Osteopontin (OPN)Induced osteogenesis and formation of an osteopontin-rich matrix. nih.gov
t-Butyl (-C(CH₃)₃)Adipogenic (Fat)Peroxisome proliferator-activated receptor gamma (PPARG)Induced adipogenesis, confirmed by intracellular lipid deposits. nih.gov
Carboxylic Acid (-COOH)Chondrogenic (Cartilage)Collagen IIIncreased expression of chondrogenic markers. researchgate.net

Further research has shown that functionalizing scaffolds with specific peptide sequences derived from proteins like laminin (B1169045) can significantly enhance the differentiation of progenitor cells into specific lineages. In one study, modifying a hydrogel scaffold with laminin-derived peptide sequences resulted in an approximately fivefold increase in the number of neuronal cells derived from human neural progenitor cells. nih.gov This demonstrates that the specific biochemical signals presented by the functionalized substrate play a crucial role in steering cell differentiation toward a desired outcome.

Research Methodologies and Characterization Techniques Relevant to Propargyl Peg2 Acrylate

Spectroscopic Analysis of Polymerization and Conjugation Products

Spectroscopic methods are indispensable for confirming the chemical structure of Propargyl-PEG2-acrylate derivatives and for tracking the chemical transformations that occur during polymerization and bioconjugation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including monomers and polymers derived from this compound. researchgate.netslideshare.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to confirm the presence of key functional groups and to understand the connectivity of atoms within the polymer structure. iupac.org

For the this compound monomer, ¹H NMR spectroscopy would verify the presence of protons corresponding to the propargyl group (terminal alkyne C-H), the polyethylene (B3416737) glycol (PEG) backbone (repeating -CH₂-CH₂-O- units), and the acrylate (B77674) group (vinyl protons C=CH₂). Upon polymerization of the acrylate group, the characteristic signals of the vinyl protons disappear, which provides direct evidence of the reaction's success. nih.gov

Furthermore, NMR is a powerful method for studying reaction kinetics in real time. uni-mainz.de By acquiring spectra at successive time intervals during polymerization, the rate of monomer consumption can be quantified by monitoring the decrease in the intensity of the acrylate vinyl proton signals. nih.govdntb.gov.ua This approach allows for the determination of reaction rate constants and provides insights into the polymerization mechanism. nih.govuni-mainz.de

Table 1: Representative ¹H NMR Chemical Shifts for this compound and its Polymer

Functional GroupTypical Chemical Shift (δ, ppm) in MonomerObservation During Polymerization
Acrylate Vinyl Protons (=CH₂)5.8 - 6.4Signal intensity decreases and disappears as the reaction proceeds.
PEG Backbone Protons (-O-CH₂-CH₂-O-)3.6 - 3.7Signal remains present, may broaden upon polymerization.
Propargyl Methylene Protons (-O-CH₂-C≡)~4.2Signal remains present.
Propargyl Alkyne Proton (-C≡C-H)~2.4Signal remains present, available for subsequent conjugation.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information for identifying functional groups within a molecule. wiley.com These methods are particularly useful for monitoring both polymerization and subsequent "click" chemistry reactions involving the propargyl group.

In IR spectroscopy, the polymerization of the acrylate moiety can be tracked by the disappearance of the absorption band corresponding to the C=C stretching vibration (around 1640 cm⁻¹). researchgate.netresearchgate.net Concurrently, the strong carbonyl (C=O) stretch of the ester group (around 1725 cm⁻¹) remains, confirming the integrity of the acrylate ester linkage in the polymer backbone. libretexts.orgspectroscopyonline.com

Raman spectroscopy is also highly effective for monitoring these transformations. nih.gov The C=C double bond in acrylates gives a strong Raman signal (around 1640 cm⁻¹), which diminishes upon polymerization. acs.orgresearchgate.net A significant advantage of Raman spectroscopy is its low interference from water, making it well-suited for monitoring reactions in aqueous media, which is common for hydrogel formation. nih.gov After polymerization, the terminal alkyne of the propargyl group (C≡C stretch, ~2100 cm⁻¹ and ≡C-H stretch, ~3300 cm⁻¹) remains available for bioconjugation. The success of a subsequent azide-alkyne cycloaddition reaction can be confirmed by the disappearance of the alkyne and azide (B81097) (around 2100 cm⁻¹) peaks and the appearance of peaks characteristic of the newly formed triazole ring.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupTechniqueCharacteristic Peak Position (cm⁻¹)Utility
Alkyne (≡C-H)IR/Raman~3300Confirms presence of propargyl group.
Alkyne (C≡C)IR/Raman~2120Disappears upon successful click reaction.
Carbonyl (C=O)IR~1725Confirms presence of acrylate ester.
Vinyl (C=C)IR/Raman~1640Disappears upon acrylate polymerization.
Ether (C-O-C)IR~1100Confirms presence of PEG backbone.

Chromatographic Methods for Polymer and Conjugate Characterization

Chromatographic techniques are essential for separating and analyzing the components of a polymer sample, providing critical information about its size and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. resolvemass.caresolvemass.ca The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column more quickly than smaller molecules. researchgate.netyoutube.com

For polymers synthesized from this compound, GPC analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.cajenkemusa.com The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a more uniform population of polymer chains. resolvemass.ca This information is crucial as the mechanical properties and degradation kinetics of polymeric materials are often directly influenced by their molecular weight and PDI. hpst.cz GPC is also used to confirm the successful conjugation of biomolecules to the polymer, which results in an increase in molecular weight and a shift to earlier elution times.

Table 3: Example GPC Data for a this compound-based Polymer

ParameterDescriptionTypical Value
Mn (g/mol)Number-Average Molecular Weight15,000
Mw (g/mol)Weight-Average Molecular Weight25,000
PDI (Mw/Mn)Polydispersity Index1.67

Assessment of Reaction Efficiency and Selectivity in Bioconjugation

The propargyl group of this compound is specifically incorporated to allow for covalent attachment of other molecules, such as peptides or drugs, via bioconjugation reactions. axispharm.com The most common reaction employed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." broadpharm.commedchemexpress.com

This reaction is renowned for its high efficiency and selectivity. iris-biotech.de It proceeds rapidly under mild, often aqueous, conditions and is orthogonal to most functional groups found in biological systems, preventing unwanted side reactions. iris-biotech.de The efficiency of the conjugation can be assessed using the spectroscopic and chromatographic methods described above. For example, NMR or IR can confirm the disappearance of the alkyne functionality, while GPC can show the increase in molecular weight corresponding to the attached molecule. The high selectivity ensures that the conjugation occurs specifically between the alkyne on the polymer and an azide group on the target molecule, leading to a well-defined final product. iris-biotech.de

In Vitro and In Vivo Evaluation of Engineered Materials

Once materials are synthesized and characterized, their potential for biomedical applications is evaluated through a series of in vitro and in vivo tests.

In vitro evaluation involves testing the material's performance in a controlled laboratory setting. For materials engineered from this compound, such as hydrogels for tissue engineering, common in vitro assays include:

Cytotoxicity Assays: These tests, like the MTT or neutral red assays, assess whether the material or its degradation products are toxic to cells. researchgate.net Materials are incubated with relevant cell lines, and cell viability is measured to ensure biocompatibility. researchgate.net

Cell Adhesion and Proliferation Studies: To determine if a material can support cell growth, cells are cultured on or within the material. The extent of cell spreading and the rate of proliferation are monitored over time, often using microscopy and DNA quantification assays.

Degradation Studies: The rate at which a biodegradable hydrogel breaks down is a critical design parameter. nih.gov Hydrogel samples are incubated in physiological buffer, and changes in mass, swelling ratio, and mechanical properties are measured over time to determine the degradation profile. nih.gov

In vivo evaluation involves testing the material in a living organism to assess its biocompatibility and functional performance in a more complex biological environment. For a polyacrylate-based material intended for wound healing, an in vivo study might involve applying the material to a dermal abrasion in a murine model. nih.gov The rate of wound closure and the quality of the new tissue formation would be compared to control groups. nih.gov Histological analysis of the tissue at the application site is performed to look for signs of inflammation or adverse immune responses and to evaluate the extent of tissue regeneration. nih.gov

Cellular Uptake and Localization Studies

Understanding how cells interact with and internalize materials functionalized with this compound is fundamental to its application in drug delivery and tissue engineering. The short PEG2 linker is expected to influence these interactions.

PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established method to reduce non-specific protein adsorption and cellular uptake, particularly by cells of the mononuclear phagocyte system. nih.gov This "stealth" property can prolong the circulation time of nanomedicines and reduce immune responses.

Research Methodologies:

Fluorescence Microscopy: Conjugating a fluorescent dye to a molecule linked via this compound allows for the direct visualization of cellular uptake and subcellular localization using techniques like confocal microscopy.

Flow Cytometry: This technique provides a quantitative measure of the percentage of cells that have internalized a fluorescently labeled conjugate and the intensity of the fluorescence per cell.

Transmission Electron Microscopy (TEM): For nanoparticle-based systems, TEM can be used to visualize the nanoparticles within cellular compartments, providing detailed information on their subcellular fate.

Key Research Findings:

General Effects of PEGylation: Studies consistently show that PEGylated surfaces and nanoparticles exhibit reduced cellular uptake compared to their non-PEGylated counterparts. nih.govresearchgate.net For instance, the in vitro uptake of nanoparticles by 3T3 fibroblasts was significantly reduced upon PEGylation. nih.gov

Influence of PEG Chain Length: The length of the PEG chain can impact the extent of reduced uptake. However, even short PEG linkers have been shown to be effective in modulating interactions with cells. nih.gov

Subcellular Fate: Once internalized, the localization of materials functionalized with this compound will depend on the nature of the attached molecule and the endocytic pathway involved.

Table 2: General Effects of PEGylation on Cellular Uptake
ParameterObservationCommonly Studied Cell Types
Protein AdsorptionReducedN/A (Biophysical measurement)
Macrophage UptakeSignificantly ReducedRAW 264.7, J774A.1
Fibroblast UptakeReduced3T3, L929
Cancer Cell UptakeVariable, often dependent on targeting ligandHeLa, MCF-7, A549

Biocompatibility Assessments in Relevant Biological Environments

Biocompatibility is a critical prerequisite for any material intended for biomedical use. For this compound, this involves assessing the cytotoxicity of the monomer itself, as well as the biocompatibility of the materials it helps to create.

In Vitro Cytotoxicity Assays:

Standardized in vitro assays are employed to evaluate the potential for a substance to cause cell death or inhibit cell proliferation. These are often performed using cell lines that are relevant to the intended application.

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of this enzyme from damaged cells, providing a measure of cytotoxicity.

Live/Dead Staining: This fluorescence-based method uses dyes to differentiate between live and dead cells, allowing for direct visualization and quantification of cell viability.

Key Research Findings:

Cytotoxicity of PEG-Acrylate Monomers: Studies on the cytotoxicity of PEG derivatives have shown that while PEG oligomers are generally biocompatible, PEG-based monomers containing acrylate groups, such as poly(ethylene glycol) methyl ether acrylate (mPEGA), can exhibit significant cytotoxicity. rsc.orgresearchgate.netsci-hub.se This is an important consideration for ensuring complete polymerization or removal of unreacted this compound from a final biomaterial.

Biocompatibility of PEG-based Hydrogels: Crosslinked PEG-diacrylate (PEGDA) hydrogels are widely used in tissue engineering and are generally considered to be highly biocompatible. nih.govmdpi.commdpi.com For instance, photopolymerized PEGDA hydrogels have been shown to support the viability of human chondrocytes and osteoblast-like cells. mdpi.com The biocompatibility of the final crosslinked material is typically high, provided that the concentration of residual monomer is low. nih.gov

Enhanced Viability with Short PEG Chains: Recent research on acrylate-based PEG hydrogels for 3D cell culture has demonstrated that shortening the primary PEG chains can significantly enhance the viability of encapsulated cells, such as bone marrow mesenchymal stem cells. nih.gov

Table 3: Cytotoxicity of PEG Derivatives in a Study Using HeLa and L929 Cell Lines
Compound TypeExampleObserved Cytotoxicity
PEG OligomerTriethylene glycol (TEG)Toxic to L929 cells at high concentrations. rsc.orgresearchgate.net
PEG OligomerPEG 400, PEG 1000, PEG 2000Generally safe for both HeLa and L929 cells. researchgate.net
PEG-based MonomerPoly(ethylene glycol) methyl ether acrylate (mPEGA)Showed obvious cytotoxicity. rsc.orgresearchgate.net
PEG-based MonomerPoly(ethylene glycol) methyl ether methacrylate (B99206) (mPEGMA)Showed obvious cytotoxicity. rsc.orgresearchgate.net

Data adapted from studies on the cytotoxicity of various PEG derivatives. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues for Propargyl Peg2 Acrylate

Expansion of Click Chemistry Repertoire and Reaction Orthogonality

The utility of Propargyl-PEG2-acrylate is intrinsically linked to the power of click chemistry, traditionally dominated by the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A significant future direction lies in expanding the range of click reactions available for the propargyl group, moving towards faster, catalyst-free, and more bio-orthogonal systems.

Emerging Click Reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): To circumvent the cytotoxicity associated with copper catalysts in biological systems, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react efficiently with azides without the need for a catalyst. biochempeg.com This opens avenues for in-vivo applications where biocompatibility is paramount.

Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction, occurring between tetrazines and strained alkenes (like trans-cyclooctene), is recognized as one of the fastest bioorthogonal reactions available. nih.gov Functionalizing this compound-derived materials with tetrazines would allow for extremely rapid and specific secondary modifications.

Reaction Orthogonality: A key area of development is the use of multiple, non-interfering "click" reactions in a single system. This concept, known as reaction orthogonality, allows for the sequential and controlled construction of complex macromolecular architectures. For instance, a material created by the polymerization of the acrylate (B77674) group of this compound could feature pendant propargyl groups. These groups could then be selectively functionalized using SPAAC with an azide-modified peptide, followed by a different, orthogonal reaction (e.g., iEDDA) to attach a diagnostic imaging agent. rsc.org This strategy enables the creation of multifunctional hydrogels and polymers with precisely defined compositions and spatial arrangements of bioactive molecules. rsc.org

Click Reaction TypeKey FeaturesPotential Advantage for this compound
CuAAC Copper(I)-catalyzed, robust, high yield.Standard for initial material functionalization.
SPAAC Copper-free, biocompatible, specific. biochempeg.comEnables modification in the presence of living cells.
iEDDA Extremely fast kinetics, bioorthogonal. nih.govacs.orgAllows for rapid secondary functionalization or labeling.
Thiol-ene Photochemically initiated, rapid, step-growth. nih.govrsc.orgOrthogonal pathway for crosslinking or surface patterning.

Rational Design of Linkers for Advanced PROTACs and ADCs

In the realm of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety. vectorlabs.com this compound serves as a foundational component for building these sophisticated linkers.

Future research is focused on the "rational design" of these linkers, moving beyond simple spacers to components that actively enhance therapeutic performance. The PEG component of this compound is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate. molecularcloud.org By precisely controlling the linker's length, flexibility, and hydrophilicity, researchers can optimize the drug-to-antibody ratio (DAR), prevent aggregation, and prolong circulation half-life. molecularcloud.orgmdpi.com

The propargyl group facilitates the modular attachment of various payloads via click chemistry, allowing for the rapid generation and screening of libraries of ADC or PROTAC candidates with different linker-payload combinations. The acrylate group offers a handle for creating more complex, branched, or cleavable linker architectures through polymerization or Michael addition chemistry. The goal is to create linkers that are not only stable in circulation but may also respond to the tumor microenvironment for specific drug release, thereby improving the therapeutic window. vectorlabs.com

Applications in 3D Bioprinting and Regenerative Medicine

Poly(ethylene glycol) (PEG)-based hydrogels are extensively used in tissue engineering and regenerative medicine due to their biocompatibility, tunable mechanical properties, and ability to support cell encapsulation. researchgate.net The acrylate group in this compound allows it to be readily incorporated into these hydrogels through photopolymerization, forming crosslinked networks under cell-friendly conditions.

The pendant propargyl groups within the hydrogel matrix serve as anchor points for post-fabrication modification. This is a significant advantage for creating biomimetic scaffolds that can guide cell behavior. For example, after a cell-laden hydrogel is printed or cast, bioactive molecules such as cell adhesion peptides (e.g., RGD) or growth factors can be "clicked" onto the scaffold in a controlled manner. sigmaaldrich.com This allows for the creation of chemical gradients and patterns within the 3D structure, mimicking the complexity of the natural extracellular matrix (ECM). rsc.org

A key emerging application is in 3D bioprinting, where materials must function as "bioinks" that are both printable and cytocompatible. rsc.org Hydrogels incorporating this compound can be formulated into bioinks that are easily extruded. rsc.org The resulting printed constructs can then be further stabilized and functionalized, leveraging the dual reactivity of the monomer to create complex, living tissue structures for applications in cartilage, bone, and vascular engineering. nih.govresearchgate.net

Application AreaRole of this compoundResearch Goal
Tissue Engineering Forms biocompatible hydrogel scaffolds via acrylate polymerization. researchgate.netCreate scaffolds that mimic the native tissue environment.
Cell Encapsulation Allows for mild photopolymerization conditions to encapsulate living cells. Maintain high cell viability and function post-encapsulation.
3D Bioprinting Component of bioinks for fabricating complex tissue constructs. rsc.orgDevelop stable, high-resolution printed tissues.
Biofunctionalization Propargyl groups allow for post-fabrication attachment of peptides/proteins. sigmaaldrich.comSpatially control cell-material interactions within the scaffold.

Development of Smart, Stimuli-Responsive Materials Incorporating this compound

"Smart" materials that can change their properties in response to external stimuli (e.g., temperature, pH, light) are a major focus of materials science. Monomers composed of a (meth)acrylate moiety connected to a short PEG chain are recognized as versatile building blocks for creating such "smart" biorelevant materials. researchgate.net

By copolymerizing this compound with other functional monomers, it is possible to create materials that exhibit stimuli-responsive behavior. For example, incorporating temperature-sensitive monomers can lead to hydrogels that swell or shrink at a specific physiological temperature (Lower Critical Solution Temperature, LCST), making them suitable for controlled drug delivery or as "smart" surfaces for cell sheet engineering. researchgate.net

The presence of the propargyl group adds another layer of functionality. These smart materials can be pre-loaded with therapeutic agents and then, upon a specific stimulus, not only release the drug but also expose the propargyl groups for secondary targeting or imaging applications. This allows for the development of theranostic platforms that combine therapeutic action with real-time diagnostics.

Computational Chemistry and Modeling for Predictive Material Design and Functionality

The traditional, trial-and-error approach to materials development is increasingly being replaced by computation-guided design. rsc.org Future research on this compound will heavily leverage computational chemistry and machine learning to predict the properties of polymers and hydrogels before they are synthesized. nih.gov

Methods and Applications:

Quantum Mechanics (QM): Used to understand the electronic structure and reactivity of the propargyl and acrylate groups, helping to optimize click reaction conditions and predict interactions with functional monomers. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations can model the entire pre-polymerization system, predicting how monomers, crosslinkers, and templates will arrange themselves. This is crucial for designing materials with specific nanostructures and binding properties. mdpi.com

Machine Learning (ML): By training algorithms on existing experimental and computational data, ML models can predict the physical and mechanical properties (e.g., stiffness, degradation rate, glass transition temperature) of new polymers derived from this compound. anl.govmit.edu

This in silico approach accelerates the discovery of new materials by allowing researchers to screen vast virtual libraries of potential polymer compositions to identify candidates with the most promising properties for a given application, be it a mechanically robust scaffold for bone regeneration or a highly specific ADC linker. rsc.org

Q & A

Q. What interdisciplinary approaches leverage this compound’s properties for cancer theranostics?

  • Methodological Answer :
  • Nanocomposite design : Load with doxorubicin and image with MRI contrast agents (e.g., Gd³⁺-tagged acrylates).
  • Targeting : Functionalize with folic acid for receptor-mediated uptake in cancer cells.
  • In vivo validation : Use orthotopic tumor models and multimodal imaging (PET/CT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-peg2-acrylate
Reactant of Route 2
Reactant of Route 2
Propargyl-peg2-acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.